molecular formula C11H23NO2 B13513288 Tert-butyl 2-(tert-butylamino)propanoate

Tert-butyl 2-(tert-butylamino)propanoate

Katalognummer: B13513288
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: YWMJFUMIYOBNNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(tert-butylamino)propanoate: is an organic compound with the molecular formula C11H23NO2 . It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by another tert-butyl group. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(tert-butylamino)propanoate typically involves the esterification of 2-(tert-butylamino)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of tert-butyl 2-(tert-butylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reaction intermediates and products. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tert-butyl 2-(tert-butylamino)propanoate is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .

Eigenschaften

Molekularformel

C11H23NO2

Molekulargewicht

201.31 g/mol

IUPAC-Name

tert-butyl 2-(tert-butylamino)propanoate

InChI

InChI=1S/C11H23NO2/c1-8(12-10(2,3)4)9(13)14-11(5,6)7/h8,12H,1-7H3

InChI-Schlüssel

YWMJFUMIYOBNNS-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OC(C)(C)C)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.